molecular formula C7H4BrClN2 B2876751 5-Bromo-6-chloro-2-methylnicotinonitrile CAS No. 1443286-83-6

5-Bromo-6-chloro-2-methylnicotinonitrile

Cat. No.: B2876751
CAS No.: 1443286-83-6
M. Wt: 231.48
InChI Key: SVKPAYRIFZJKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol It is a derivative of nicotinonitrile, characterized by the presence of bromine, chlorine, and methyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-methylnicotinonitrile typically involves the halogenation of 2-methylnicotinonitrile. One common method includes the bromination and chlorination of 2-methylnicotinonitrile under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure selective halogenation at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-Bromo-6-chloro-2-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated pyridine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism by which 5-Bromo-6-chloro-2-methylnicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-6-methylnicotinonitrile
  • 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile
  • 3-Pyridinecarbonitrile, 5-bromo-2-chloro-6-methyl

Uniqueness

5-Bromo-6-chloro-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-6-chloro-2-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c1-4-5(3-10)2-6(8)7(9)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKPAYRIFZJKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.